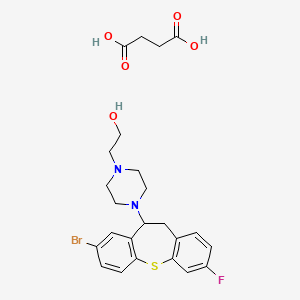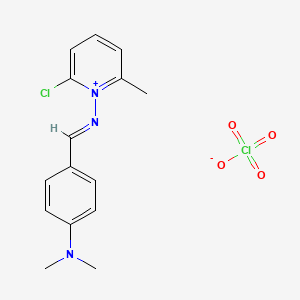
1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine is a synthetic organic compound characterized by its complex molecular structure It features a pyrrolidine ring substituted with a benzyl group and a p-chloro-alpha-phenylbenzyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the p-chloro-alpha-phenylbenzyloxy substituent. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Substitution with p-Chloro-alpha-phenylbenzyloxy Group: This step may involve nucleophilic substitution reactions where the pyrrolidine derivative reacts with p-chloro-alpha-phenylbenzyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and p-chloro positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: Potential pathways include those related to neurotransmission, metabolic regulation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)piperidine: Similar structure but with a piperidine ring.
1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)azetidine: Similar structure but with an azetidine ring.
Uniqueness: 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
102367-07-7 |
|---|---|
Molekularformel |
C24H24ClNO |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
1-benzyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine |
InChI |
InChI=1S/C24H24ClNO/c25-22-13-11-21(12-14-22)24(20-9-5-2-6-10-20)27-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23-24H,15-18H2 |
InChI-Schlüssel |
AUPVDIUOZIGAGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



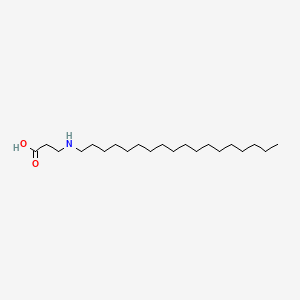
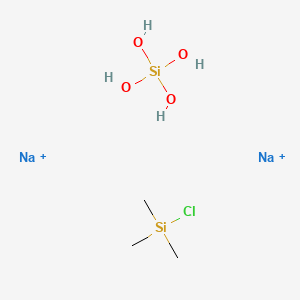
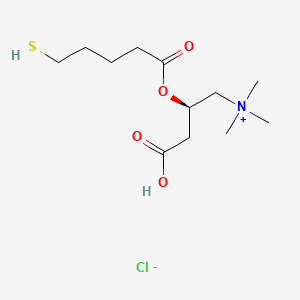
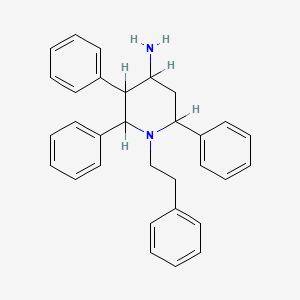
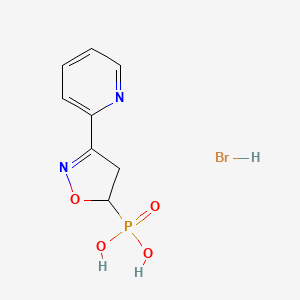

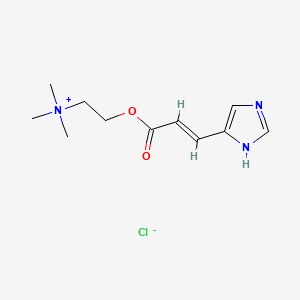

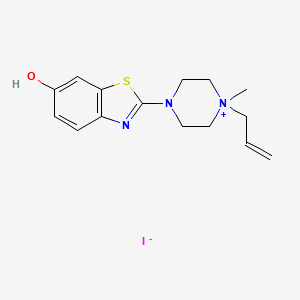
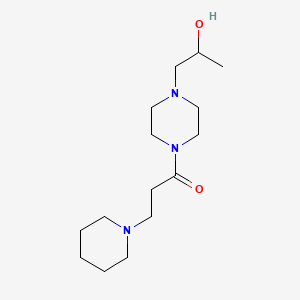
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
